molecular formula C11H8FNO2 B2439037 Methyl 6-fluoroisoquinoline-3-carboxylate CAS No. 794515-87-0

Methyl 6-fluoroisoquinoline-3-carboxylate

Cat. No. B2439037
CAS RN: 794515-87-0
M. Wt: 205.188
InChI Key: XXUMEOYMUHEQKZ-UHFFFAOYSA-N
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Description

Methyl 6-fluoroisoquinoline-3-carboxylate is a chemical compound that belongs to the isoquinoline family. It has gained significant attention in the scientific community due to its potential applications in drug development.

Mechanism of Action

The mechanism of action of methyl 6-fluoroisoquinoline-3-carboxylate is not fully understood. However, it has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. This inhibition leads to changes in gene expression patterns, which may contribute to its anticancer and neuroprotective effects.
Biochemical and Physiological Effects:
Methyl 6-fluoroisoquinoline-3-carboxylate has been shown to exhibit anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce the production of amyloid-beta peptides, which are involved in the development of Alzheimer's disease. Additionally, it has been shown to inhibit the growth of bacteria such as Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 6-fluoroisoquinoline-3-carboxylate in lab experiments is its potential as a lead compound for drug development. Its anticancer and neuroprotective effects make it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of methyl 6-fluoroisoquinoline-3-carboxylate. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Additionally, it may be useful to study its effects on other diseases such as Parkinson's disease. Another direction is to optimize its synthesis method to improve its yield and purity. Finally, it may be useful to study its effects in combination with other drugs to determine if it has synergistic effects.
Conclusion:
Methyl 6-fluoroisoquinoline-3-carboxylate is a promising compound for drug development due to its potential anticancer and neuroprotective effects. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of enzymes such as HDACs. It has several advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand its potential as a therapeutic agent.

Scientific Research Applications

Methyl 6-fluoroisoquinoline-3-carboxylate has been studied for its potential applications in drug development. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

methyl 6-fluoroisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUMEOYMUHEQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C=CC(=CC2=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-fluoroisoquinoline-3-carboxylate

Synthesis routes and methods

Procedure details

A mixture of 6-fluoro-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid methyl ester (92 g) and sulfur (42 g, 3 equiv.) in xylene (5 L) was stirred at 150° C. for 16 h. The reaction mixture was concentrated, and the resulting residue was dissolved in EtOAc, which was washed with water and brine, dried over Na2SO4, and concentrated under reduced pressure to give a crude mixture. Purification by flash column chromatography (hexanes/EtOAc, gradient 50%-100%) gave 6-fluoro-isoquinoline-3-carboxylic acid methyl ester as a light yellow solid (27 g, 24% for 3 steps). LRMS (M+H+) m/z 206.1.
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One

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